tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKGJURGMYTWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:
Nitration of Pyrazole: The starting material, pyrazole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated pyrazole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The pyrazole ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-Amino-1H-pyrazol-1-yl)acetic acid tert-butyl ester.
Substitution: 2-(4-Nitro-1H-pyrazol-1-yl)acetic acid.
Oxidation: Various oxidized derivatives of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential as a precursor in the synthesis of novel pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including:
- Anti-inflammatory : Research indicates that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antimicrobial : Some derivatives exhibit activity against bacteria and fungi, making them candidates for antibiotic development.
- Anticancer : Preliminary studies suggest that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:
- Nucleophilic Substitution : The nitro group can be reduced to an amino group, allowing for further functionalization.
- Oxidation and Reduction : The compound can be oxidized to form reactive intermediates or reduced to alcohols, facilitating the development of complex molecules.
Agricultural Chemistry
In agricultural applications, this compound is explored for its potential as an agrochemical agent. Its ability to modulate enzyme activity may lead to the development of herbicides or fungicides that target specific pathways in pests or pathogens.
Case Study 1: Anticancer Activity
A study investigated the effects of various pyrazole derivatives on human cancer cell lines. This compound showed promising results by significantly inhibiting cell growth in vitro compared to controls. The mechanism was attributed to its interaction with key regulatory proteins involved in the cell cycle.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound revealed that it effectively binds to the active sites of certain kinases involved in inflammatory responses. This interaction suggests potential therapeutic uses in treating conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound can be compared to structurally related tert-butyl esters, such as tert-Butyl 2-(3-formylphenoxy)acetate ().
Substituent-Driven Reactivity and Stability
Nitro Group vs. In contrast, the formyl group in tert-butyl 2-(3-formylphenoxy)acetate is electrophilic and prone to nucleophilic attacks (e.g., in condensation reactions). Nitro groups are associated with higher thermal stability but may pose explosion risks under extreme conditions. Formyl groups, while less stable, are more versatile in organic transformations.
Safety and Handling: tert-Butyl 2-(3-formylphenoxy)acetate is classified for acute toxicity and skin irritation, requiring PPE such as P95 respirators and chemical-resistant gloves . Similar precautions may apply to the nitro-substituted analogue, though specific hazards (e.g., mutagenicity from nitro reduction metabolites) remain unconfirmed in the evidence.
Environmental and Regulatory Considerations: Both compounds likely require strict environmental controls to prevent drainage contamination. However, neither compound’s components are listed as carcinogens by major agencies (IARC, ACGIH, NTP, or OSHA) .
Limitations in Available Data
The evidence provided lacks detailed physicochemical data (e.g., melting points, solubility) or toxicity studies for this compound. Structural comparisons rely on substituent chemistry and general handling guidelines from analogues like tert-butyl 2-(3-formylphenoxy)acetate.
Biological Activity
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate is an organic compound characterized by its ester functional group and a pyrazole ring substituted with a nitro group. Its molecular formula is , with a molecular weight of approximately 227.22 g/mol. The compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features that may confer various biological activities.
Chemical Structure and Properties
The structure of this compound includes:
- tert-butyl group : Enhances lipophilicity, which can improve bioavailability.
- Nitro-substituted pyrazole moiety : This feature is hypothesized to contribute to the compound's biological activity, particularly in enzyme inhibition and receptor interactions.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:
- Anticancer Activity :
-
Enzyme Inhibition :
- The mechanism of action for this compound may involve interactions with enzymes, potentially acting as inhibitors. The nitro group can participate in redox reactions, while the pyrazole ring may interact with active sites of enzymes .
- Antimicrobial Properties :
Anticancer Studies
A notable study investigated the effects of pyrazole derivatives on androgen receptor (AR) antagonism, which is crucial for prostate cancer treatment. Compounds structurally related to this compound demonstrated potent AR antagonist activities, leading to significant tumor growth inhibition in resistant cancer cell lines .
Enzyme Interaction Studies
Another research focused on the interaction of pyrazole derivatives with specific enzymes associated with cancer progression. The study highlighted that certain compounds could inhibit key enzymatic pathways involved in tumor metabolism, suggesting a potential therapeutic role for this compound in cancer treatment .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 2-(5-methyl-4-nitro-1H-pyrazol-1-YL)acetate | Methyl substitution enhancing reactivity | |
| tert-butyl 2-(4-bromo-1H-pyrazol-1-YL)acetate | Bromine substitution enhancing reactivity | |
| tert-butyl 2-(4-hydroxy-1H-pyrazol-1-YL)acetate | Hydroxy group providing additional hydrogen bonding capabilities |
Uniqueness : The presence of the nitro group in this compound distinguishes it from other derivatives by potentially enhancing its reactivity and biological activity compared to bromo or hydroxy analogs .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling 4-nitro-1H-pyrazole with tert-butyl bromoacetate under basic conditions. To optimize yield and purity, employ statistical design of experiments (DoE) (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and base stoichiometry. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energy barriers and identify intermediates, reducing trial-and-error experimentation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) is recommended for isolating high-purity product.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the pyrazole ring substitution pattern and ester linkage. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR, δ ~28 ppm in ¹³C NMR) and the nitro group’s deshielding effect on adjacent pyrazole protons (δ >8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺). Infrared spectroscopy (IR) can corroborate nitro (asymmetric stretch ~1520 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) groups .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) using a reverse-phase C18 column (acetonitrile/water mobile phase) quantifies purity (>95%). Accelerated stability studies under thermal (40–60°C) and hydrolytic (pH 1–13) stress, monitored via LC-MS , identify degradation products (e.g., hydrolysis of the ester or nitro group reduction). Store at –20°C in anhydrous, inert atmospheres to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of the nitro group on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-deficient regions at the pyrazole C-3/C-5 positions due to the nitro group’s –M effect. Transition state analysis for SN2 reactions (e.g., with amines) reveals steric hindrance from the tert-butyl group, guiding the design of derivatives with tailored reactivity .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-acetate derivatives, such as this compound?
- Methodological Answer : Conduct meta-analysis of literature data to identify variables affecting bioactivity (e.g., assay type, cell line, solvent). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Structure-activity relationship (SAR) studies comparing nitro-substituted analogs (e.g., 4-bromo or 4-cyano derivatives) clarify the nitro group’s role in target binding .
Q. How can kinetic studies and mechanistic probes differentiate between competing pathways in the catalytic reduction of the nitro group in this compound?
- Methodological Answer : Use in situ FTIR or Raman spectroscopy to monitor nitro-to-amine conversion under hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation (e.g., NaBH₄/NiCl₂). Kinetic isotope effects (KIEs) and Hammett plots distinguish between electron-transfer vs. hydrogenolysis mechanisms. Control experiments with deuterated solvents (e.g., D₂O) assess protonation steps .
Q. What advanced separation techniques are suitable for isolating trace impurities or diastereomers in this compound synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or supercritical fluid chromatography (SFC) resolves enantiomers if asymmetric synthesis is attempted. Preparative thin-layer chromatography (PTLC) with fluorescent indicators isolates low-abundance byproducts. 2D-LC (LC×LC) enhances resolution for complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
